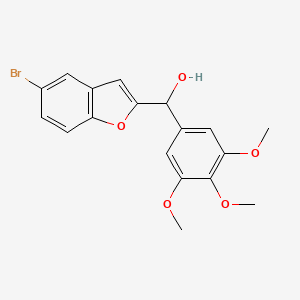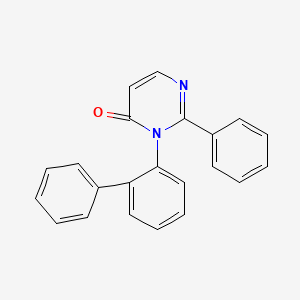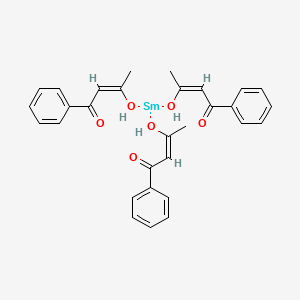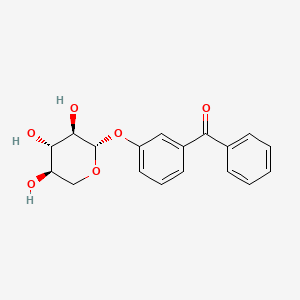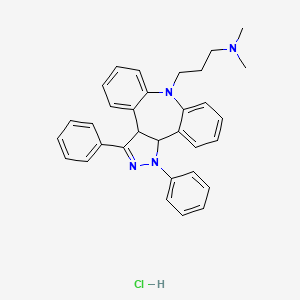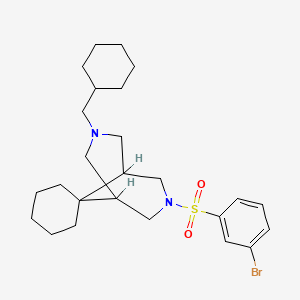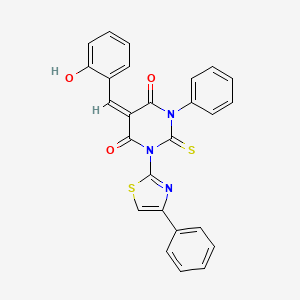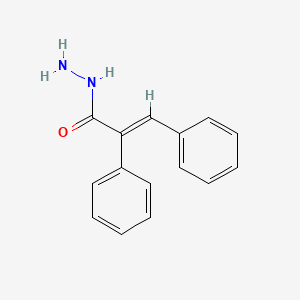
alpha-(Phenylmethylene)benzeneacetic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Phenylmethylene)benzeneacetic acid hydrazide is an organic compound with the molecular formula C15H14N2O. It is a derivative of hydrazide and is known for its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a hydrazide group attached to a phenylmethylene benzeneacetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Phenylmethylene)benzeneacetic acid hydrazide typically involves the reaction of alpha-(Phenylmethylene)benzeneacetic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
C6H5CH=C(C6H5)COOH+NH2NH2⋅H2O→C6H5CH=C(C6H5)CONHNH2+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with efficient stirring and temperature control to ensure complete conversion and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(Phenylmethylene)benzeneacetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted hydrazides or other derivatives.
Aplicaciones Científicas De Investigación
Alpha-(Phenylmethylene)benzeneacetic acid hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of alpha-(Phenylmethylene)benzeneacetic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzhydrazide: A simpler hydrazide derivative with similar reactivity.
Isonicotinic acid hydrazide: Known for its use in tuberculosis treatment.
Nicotinic acid hydrazide: Another hydrazide derivative with biological activity.
Uniqueness
Alpha-(Phenylmethylene)benzeneacetic acid hydrazide is unique due to its specific structure, which combines the properties of hydrazides with the phenylmethylene benzeneacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
58973-48-1 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(E)-2,3-diphenylprop-2-enehydrazide |
InChI |
InChI=1S/C15H14N2O/c16-17-15(18)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,16H2,(H,17,18)/b14-11+ |
Clave InChI |
IZCWTYWZFSOXBZ-SDNWHVSQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NN |
SMILES canónico |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
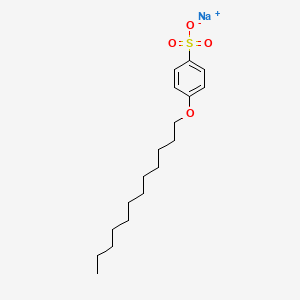
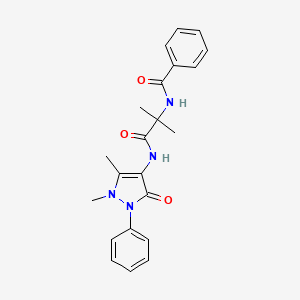
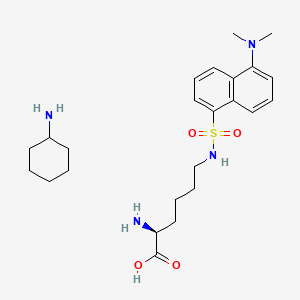
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)
